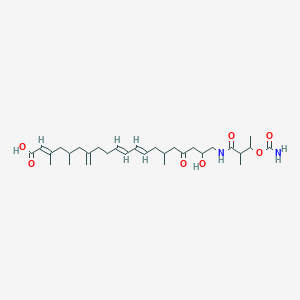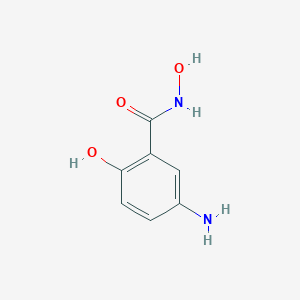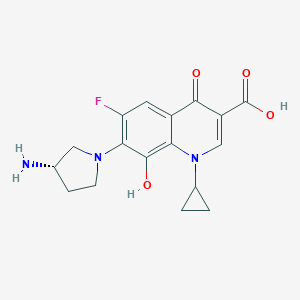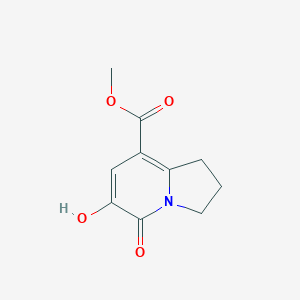
1,4-Dimaleimido-2,3-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Dimaleimido-2,3-butanediol” is a chemical compound with the molecular formula C12H12N2O6 . It has a molecular weight of 280.23 g/mol . The compound is also known by other names such as “1,4-bismaleimidyl-2,3-dihydroxybutane” and "1-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,3-dihydroxybutyl]-2,5-dihydro-1H-pyrrole-2,5-dione" .
Synthesis Analysis
While specific synthesis methods for “1,4-Dimaleimido-2,3-butanediol” were not found, there are general methods for producing similar compounds. For instance, 1,4-Butanediol, a related compound, can be produced from bio-based approaches using engineered Escherichia coli . Another method involves the esterification of succinic acid with methanol to yield dimethyl succinate, followed by a one-pot chemoselective hydrogenation to produce butanediol .
Molecular Structure Analysis
The IUPAC name for “1,4-Dimaleimido-2,3-butanediol” is "1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione" . The InChI string representation of its structure is "InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2" . The compound has a complexity of 454 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“1,4-Dimaleimido-2,3-butanediol” has a molecular weight of 280.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 280.06953611 g/mol . The topological polar surface area of the compound is 115 Ų .
将来の方向性
In recent years, there has been a major shift in focus to sustainable bioproduction of similar compounds like 1,4-Butanediol . This involves the use of recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This could potentially be a future direction for the production of “1,4-Dimaleimido-2,3-butanediol”.
特性
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBTKQBKFMEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407740 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimaleimido-2,3-butanediol | |
CAS RN |
189013-00-1 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

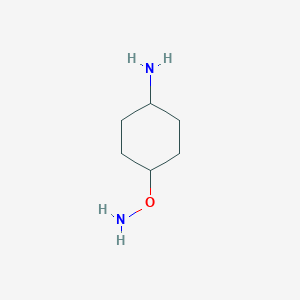
![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)
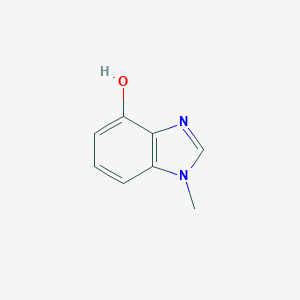
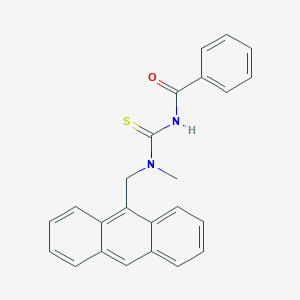
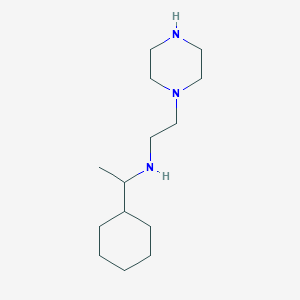
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
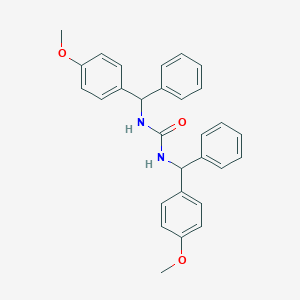
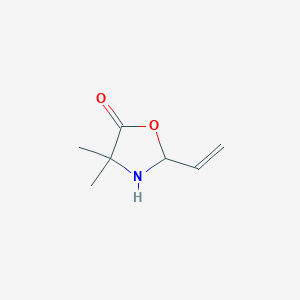
![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

